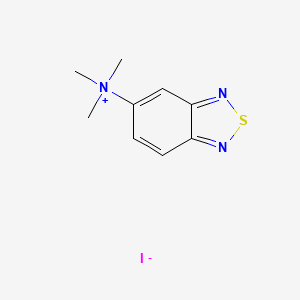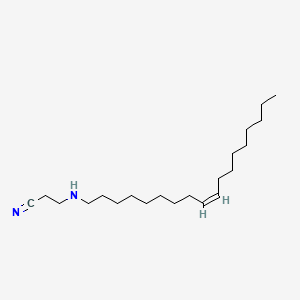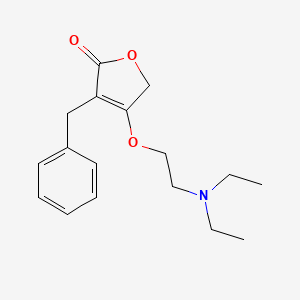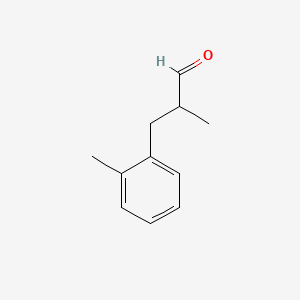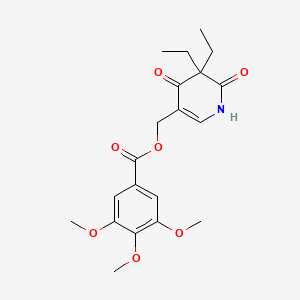
Thulium phosphide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thulium phosphide is an inorganic compound composed of thulium and phosphorus, with the chemical formula TmP . It is known for its unique properties and applications in various fields, particularly in high-power and high-frequency applications. This compound forms crystals in a cubic system and crystallizes in a sodium chloride-type structure at ambient pressure .
Preparation Methods
Thulium phosphide can be synthesized through the reaction of thulium metal with phosphorus. The reaction is as follows: [ 4 \text{Tm} + \text{P}_4 \rightarrow 4 \text{TmP} ] This reaction involves heating thulium metal and phosphorus under controlled conditions to form this compound . Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and consistency of the compound.
Chemical Reactions Analysis
Thulium phosphide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized to form thulium oxide and phosphorus oxides.
Reduction: Reduction reactions may involve the use of reducing agents like hydrogen or carbon monoxide to revert this compound to its elemental forms.
Substitution: Substitution reactions can occur with other phosphides or similar compounds, leading to the formation of new compounds with different properties.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Thulium phosphide has several scientific research applications, including:
Semiconductors: It is used in high-power, high-frequency applications and in laser and other photo diodes.
Optoelectronics: this compound is utilized in the development of optoelectronic devices due to its unique electronic properties.
Material Science: Researchers study this compound to understand its structural and mechanical properties under various conditions.
Medical Applications: Thulium-doped fiber lasers, which may involve this compound, are used in medical procedures such as laser surgery and lithotripsy
Mechanism of Action
The mechanism of action of thulium phosphide in its applications involves its electronic and structural properties. In semiconductors, this compound’s ability to conduct electricity and its stability under high temperatures make it suitable for high-power applications. The dense phosphide film formed on the surface prevents further reactions inside the metal, ensuring the longevity and efficiency of the devices .
Comparison with Similar Compounds
Thulium phosphide can be compared with other similar compounds such as:
- Thulium nitride (TmN)
- Thulium arsenide (TmAs)
- Thulium antimonide (TmSb)
- Thulium bismuthide (TmBi)
These compounds share similar structural properties but differ in their electronic and chemical behaviors. This compound is unique due to its specific applications in high-power and high-frequency devices, which may not be as effectively achieved with other thulium compounds .
Properties
CAS No. |
12037-68-2 |
|---|---|
Molecular Formula |
PTm |
Molecular Weight |
199.90798 g/mol |
IUPAC Name |
phosphanylidynethulium |
InChI |
InChI=1S/P.Tm |
InChI Key |
XSKLKLHDOPCDAC-UHFFFAOYSA-N |
Canonical SMILES |
P#[Tm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


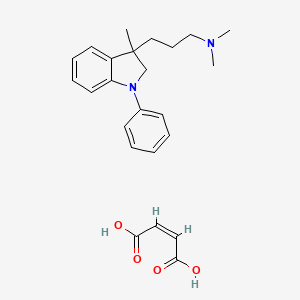


![5,7-Dichloro-2-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13759542.png)

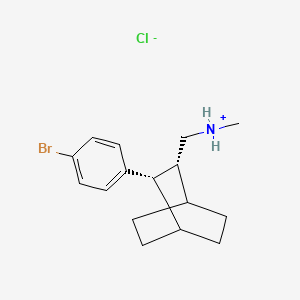
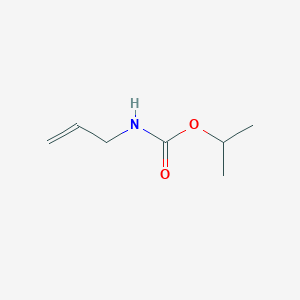
![[3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol](/img/structure/B13759585.png)
